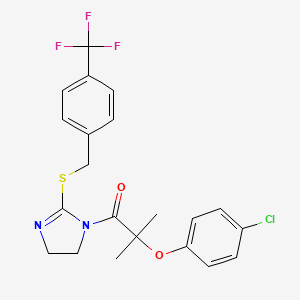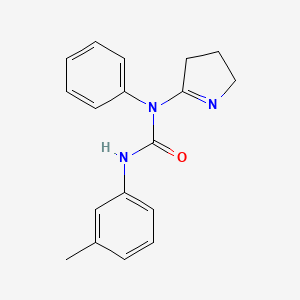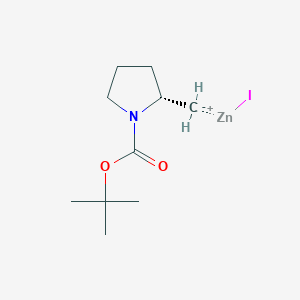
tert-butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and an iodozinc moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-methanidylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a methanidylating agent under controlled conditions. The iodozinc(1+) moiety can be introduced through a subsequent reaction with a zinc iodide source. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced control over reaction parameters and improved safety profiles . These systems allow for the efficient and scalable synthesis of tert-butyl esters and related compounds.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The iodozinc moiety can participate in nucleophilic substitution reactions, leading to the formation of new carbon-zinc bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like organolithium or Grignard reagents. The reactions are typically carried out under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
tert-Butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) involves its interaction with specific molecular targets, such as enzymes or receptors. The iodozinc moiety can coordinate with active sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include tert-butyl esters, pyrrolidine derivatives, and other organozinc compounds. Examples include:
- tert-Butyl (2S)-2-methanidylpyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+)
- tert-Butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+)
Uniqueness
The uniqueness of tert-butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) lies in its combination of functional groups, which confer distinct reactivity and stability. The presence of the iodozinc moiety enhances its utility in organometallic chemistry and catalysis, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2.HI.Zn/c1-8-6-5-7-11(8)9(12)13-10(2,3)4;;/h8H,1,5-7H2,2-4H3;1H;/q-1;;+2/p-1/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWQBXKBUWOPNQ-JZGIKJSDSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1[CH2-].[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1[CH2-].[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B2558396.png)
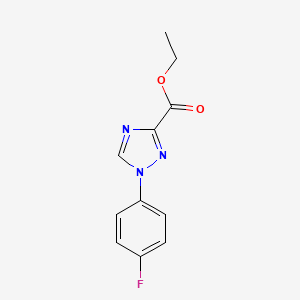
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2558399.png)
![1-(3,3-Diphenylpropyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2558400.png)
![4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2558401.png)
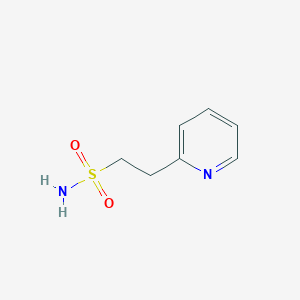
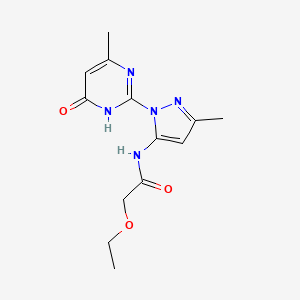
![3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2558409.png)

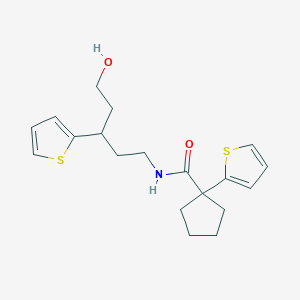
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B2558414.png)
